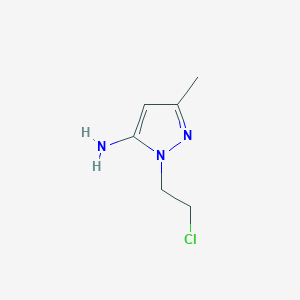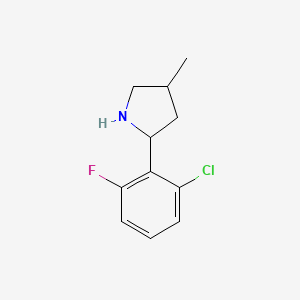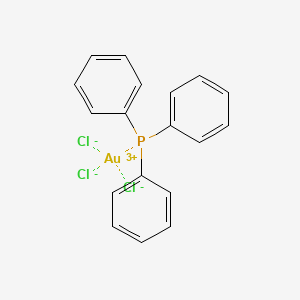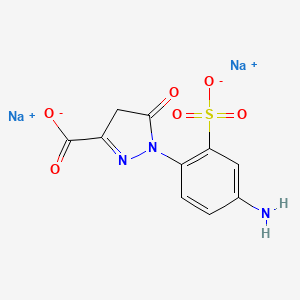
Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes both sulfonate and pyrazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonate derivatives.
Reduction: Reduction reactions may target the pyrazole ring, altering its electronic properties.
Substitution: Substitution reactions often occur at the amino or sulfonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The sulfonate group may interact with proteins and enzymes, altering their activity. The pyrazole ring can participate in various binding interactions, affecting cellular pathways and biochemical processes.
相似化合物的比较
Similar Compounds
- Disodium hydrogen 2-[[1-[4-[2-(4-amino-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoate
- Disodium 2-[2-(4-amino-2-sulphonatophenyl)vinyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]benzenesulphonate
Uniqueness
Disodium 1-(4-amino-2-sulphonatophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields.
属性
CAS 编号 |
94159-56-5 |
|---|---|
分子式 |
C10H7N3Na2O6S |
分子量 |
343.23 g/mol |
IUPAC 名称 |
disodium;1-(4-amino-2-sulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O6S.2Na/c11-5-1-2-7(8(3-5)20(17,18)19)13-9(14)4-6(12-13)10(15)16;;/h1-3H,4,11H2,(H,15,16)(H,17,18,19);;/q;2*+1/p-2 |
InChI 键 |
VCXXGDQXGMEADB-UHFFFAOYSA-L |
规范 SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)N)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


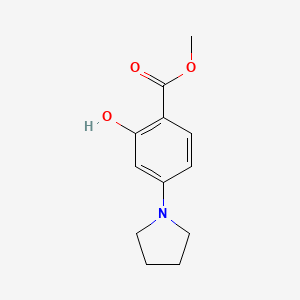
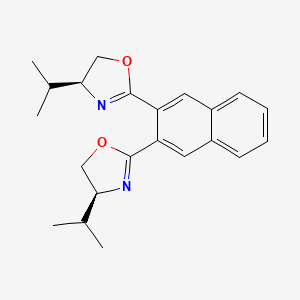

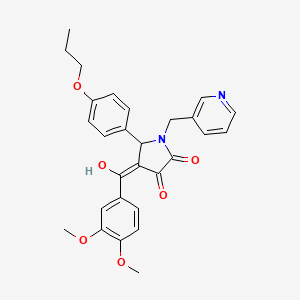
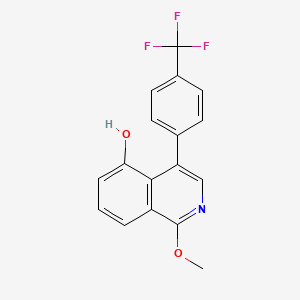
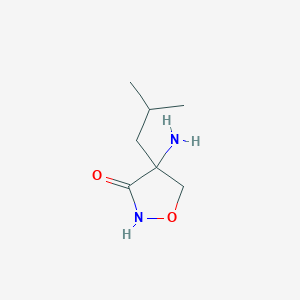
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
